PPARδ Receptor Selectivity: Seladelpar vs. Elafibranor vs. Lanifibranor
Seladelpar demonstrates the highest PPARδ selectivity among clinically investigated PPAR agonists for cholestatic liver disease. In standardized transactivation assays, seladelpar activated PPARδ with an EC50 of 20.2 nM and 99.3% efficacy, while showing substantially lower potency against PPARα (EC50 1.64 μM, 41.0% efficacy) and PPARγ (EC50 3.53 μM, 58.5% efficacy) [1]. This translates to >750-fold selectivity for PPARδ over PPARα and >2500-fold over PPARγ based on comparative EC50 measurements (PPARδ 2 nM vs PPARα 1,600 nM) . In contrast, elafibranor functions as a dual PPARα/δ agonist with broader receptor activation, while lanifibranor is a pan-PPARα/δ/γ agonist with no subtype selectivity [1]. This selectivity profile is structurally validated by X-ray crystallography showing seladelpar binds to distinct regions of the PPAR ligand-binding pocket compared to dual/pan agonists [1].
| Evidence Dimension | PPAR subtype activation potency (EC50) and selectivity fold |
|---|---|
| Target Compound Data | PPARδ EC50 = 2-20.2 nM; >750-fold selectivity over PPARα; >2500-fold over PPARγ |
| Comparator Or Baseline | Elafibranor: dual PPARα/δ agonist (no single-subtype EC50 differential reported); Lanifibranor: pan-PPARα/δ/γ agonist |
| Quantified Difference | Seladelpar is the only PPARδ-selective agonist among FDA-approved PBC therapies; elafibranor activates both α and δ subtypes |
| Conditions | Transactivation assay using human PPARα/δ/γ ligand-binding domains; cell-based reporter gene assays |
Why This Matters
Procurement of seladelpar is essential for studies requiring PPARδ-specific pathway interrogation without confounding PPARα- or PPARγ-mediated metabolic or adipogenic effects.
- [1] Kamiyama H, et al. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor. Antioxidants. 2023;12(8):1523. doi:10.3390/antiox12081523 View Source
